2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid

Chiral derivatization NMR spectroscopy Absolute configuration

Mosher's acid (MTPA) is the benchmark chiral derivatizing agent (CDA) for unambiguous absolute configuration determination. Its unique absence of an α-hydrogen prevents racemization during derivatization, ensuring faithful stereochemical representation. The trifluoromethyl group provides a sensitive 19F NMR probe for enantiopurity quantification. Available as (R)- and (S)- enantiomers with verified optical purity (ee ≥99% by GLC). Mild coupling protocols (e.g., 2-chloro-1-methylpyridinium iodide) enable esterification without racemization, ideal for sensitive substrates. Choose MTPA for reproducible, literature-precedented stereochemical assignments.

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
Cat. No. B12294543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCOC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H9F3O3/c1-16-8(9(14)15)6-2-4-7(5-3-6)10(11,12)13/h2-5,8H,1H3,(H,14,15)
InChIKeyBGIFJRABVHLYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid (Mosher's Acid, MTPA): Sourcing the Definitive Chiral Derivatizing Agent for Absolute Configuration Determination


2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid, universally known as Mosher's acid (MTPA), is a chiral carboxylic acid that serves as the benchmark chiral derivatizing agent (CDA) in analytical chemistry [1]. It is commercially available as both (R)- and (S)- enantiomers with exceptionally high optical purity (enantiomeric ratio ≥99.5:0.5 by GC) , enabling the conversion of chiral alcohols and amines into diastereomeric esters or amides for unambiguous absolute configuration determination via NMR spectroscopy [2].

Why Substituting 2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid with Alternative CDAs Risks Configurational Misassignment and Reduced NMR Resolution


The unique performance profile of MTPA cannot be replicated by generic substitution due to its specific combination of structural features: the absence of an α-hydrogen adjacent to the carbonyl group, which prevents racemization during derivatization [1], and the presence of the trifluoromethyl group, which provides a sensitive 19F NMR probe for enantiomeric purity assessment [2]. Alternative arylmethoxyacetic acids like MPA (α-methoxy-α-phenylacetic acid) and 9-AMA (α-methoxy-α-(9-anthryl)acetic acid) exhibit fundamentally different conformational equilibria, leading to variable chemical shift dispersions (ΔδRS values) that directly impact the reliability of absolute configuration assignments [3]. Procurement of the correct enantiomerically pure MTPA is therefore non-negotiable for ensuring the reproducibility and validity of stereochemical analyses.

Quantitative Evidence Guide: Head-to-Head Performance Comparisons for 2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid (MTPA)


MTPA vs. MPA: Conformational Complexity and Its Impact on Configurational Assignment Reliability

Comparative analysis reveals that MTPA esters exist as a mixture of three main conformers in close populations due to restricted rotation around the Cα−CO and Cα−Ph bonds, whereas MPA esters exhibit only two major conformers. This greater conformational complexity of MTPA leads to intrinsically smaller ΔδRS values, making configurational assignments less reliable compared to MPA or other arylmethoxyacetic acid reagents [1].

Chiral derivatization NMR spectroscopy Absolute configuration

MTPA vs. 9-AMA: Comparative Anisotropic Effect and Long-Chain Alcohol Applicability

The modified Mosher's method using 9-anthranylmethoxyacetic acid (9-AMA) demonstrates a much greater anisotropic effect compared to conventional MTPA. This enhanced anisotropy makes 9-AMA particularly useful for determining the absolute configurations of secondary alcohols within long-chain compounds, a class where MTPA often yields insufficiently large ΔδRS values for unambiguous assignment [1].

Chiral derivatization NMR anisotropy Secondary alcohols

MTPA vs. MαNP Acid: Chromatographic Resolution and Anisotropy Power for Enantiopure Alcohol Preparation

MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid) has been demonstrated to be a superior chiral derivatizing agent compared to Mosher's MTPA acid, exhibiting a stronger magnetic anisotropy effect. This property enables simultaneous absolute configuration determination and efficient preparative enantioresolution via HPLC [1]. In a specific application with 5-cholestene-3β,4β-diol, the diastereomeric MαNP esters were separated with a separation factor (α) of 2.57 and a resolution (Rs) of 6.74, showcasing a level of chromatographic performance not achievable with MTPA derivatives [2].

Chiral resolution HPLC Preparative chromatography

MTPA vs. TBBA: Comparative Chemical Shift Difference (Δδ) for α-Chiral Primary Amines

For the assignment of α-chiral primary amines, the axially chiral reagent TBBA (trifluoromethylbenzimidazolylbenzoic acid) yields significantly larger chemical shift differences (Δδ) in 1H NMR spectra compared to the conventional Mosher's acid (MTPA). This enhanced spectral dispersion facilitates more confident and unambiguous absolute configuration assignments for this challenging substrate class [1].

Chiral derivatization Primary amines NMR spectroscopy

MTPA Enantiodiscrimination Efficiency: Quantitative Analysis of Amino Acid Benzyl Esters

A systematic study of 13 amino acid benzyl esters using (R)-Mosher acid as a chiral solvating agent (CSA) in 1H NMR revealed that efficient enantiodifferentiation was achieved for 5 specific amino acids (Ala, Pro, Glu, Met, Ser), enabling the accurate determination of enantiomeric excesses up to 98% [1]. This demonstrates MTPA's targeted utility in quantifying the optical purity of chiral synthons susceptible to racemization, particularly when low steric hindrance at the amino acid β-carbon is present [1].

Enantiomeric purity Amino acid analysis Chiral solvating agent

MTPA vs. Next-Generation CDAs: Quantitative NMR Signal Separation Improvement

Next-generation chiral aryl methoxyacetic acids (compounds 6-8 in the study) have been developed that achieve separation of NMR signals two to three times greater than that observed with the standard reagents MTPA and MPA [1]. This quantitative improvement directly translates to more accurate integration and quantification of enantiomeric ratios, particularly for challenging substrates where MTPA yields minimal peak separation.

Chiral derivatization NMR resolution Enantiomeric purity

Optimal Application Scenarios for 2-Methoxy-2-(4-(trifluoromethyl)phenyl)acetic acid (MTPA) Based on Quantitative Evidence


Routine Absolute Configuration Determination of Simple Chiral Secondary Alcohols and Amines

Despite the limitations highlighted in comparative studies, MTPA remains the gold-standard CDA for the vast majority of simple, unencumbered secondary alcohols and amines. Its widespread adoption, extensive literature precedent, and the availability of both enantiomers with verified optical purity (ee: 99% GLC ) make it the most reliable and straightforward choice for routine stereochemical assignments in academic and industrial settings [1].

19F NMR-Based Enantiomeric Purity Assays for Compounds Lacking Endogenous Fluorine

The unique trifluoromethyl group of MTPA provides a highly sensitive 19F NMR handle. When an analyte lacks other fluorine atoms, derivatization with MTPA produces diastereomers that yield distinct, easily integrated 19F NMR signals. This method is particularly valuable for rapidly quantifying the enantiomeric purity of alcohols and amines , as demonstrated for amino acid benzyl esters where enantiomeric excesses up to 98% were accurately determined [1].

Analysis of Substrates Prone to Racemization Under Basic or Acidic Conditions

MTPA is the CDA of choice for substrates susceptible to racemization due to the inherent stability of the reagent itself. The absence of an α-hydrogen adjacent to the carbonyl group completely prevents enolate formation and subsequent racemization during the derivatization process . This ensures that the resulting diastereomeric esters or amides faithfully represent the stereochemical composition of the original analyte, a critical requirement for accurate enantiomeric purity assessment of labile compounds [1].

Direct Esterification Protocols Requiring Mild Conditions and High Yield

For workflows where the use of acid chlorides is undesirable, MTPA can be efficiently coupled with alcohols using mild condensing agents like 2-chloro-1-methylpyridinium iodide, yielding Mosher esters in good yields without racemization . This alternative protocol expands the utility of MTPA for sensitive substrates and provides a robust method for preparing diastereomeric derivatives for subsequent NMR or chromatographic analysis.

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